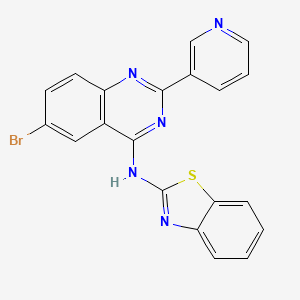

Egfr-IN-63

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H12BrN5S |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |

InChI Key |

PVDVDPIAKYSVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Selectivity Profile of EGFR-IN-63 (DDC-01-163): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of EGFR-IN-63, an allosteric, mutant-selective epidermal growth factor receptor (EGFR) degrader. This compound has been identified in the scientific literature as DDC-01-163. This document details its activity against various EGFR mutants and its broader kinase selectivity, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Core Compound: this compound (DDC-01-163)

This compound (DDC-01-163) is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of mutant forms of EGFR.[1] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This allosteric mechanism of action provides a potential therapeutic strategy to overcome drug resistance to traditional ATP-competitive EGFR inhibitors.[1]

Quantitative Selectivity Profile

The selectivity of this compound (DDC-01-163) has been characterized against its primary targets, various EGFR mutants, and a broader panel of kinases to assess its off-target effects.

Activity Against EGFR Mutants

This compound (DDC-01-163) demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, particularly those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).

| Target | IC50 (nM) | Cell Line | Comments |

| EGFR L858R/T790M | 45 | Biochemical Assay | Potent activity against the double mutant.[3][4] |

| EGFR L858R/T790M | 96 | Ba/F3 Cells | Demonstrates cellular activity.[4] |

| Wild-type EGFR | >10,000 | Ba/F3 Cells | High selectivity over wild-type EGFR.[1] |

| EGFR L858R/T790M/C797S | - | Osimertinib-resistant cells | Effective against this triple mutant.[1] |

| EGFR L858R/T790M/L718Q | - | Osimertinib-resistant cells | Effective against this resistant mutant.[1] |

Kinome-Wide Selectivity Profile

A comprehensive kinome scan is essential to understand the off-target profile of a kinase inhibitor. While a full public kinome scan dataset for DDC-01-163 was not available in the reviewed literature, the primary publication emphasizes its high selectivity for mutant EGFR, suggesting minimal off-target kinase activity. Further proprietary or unpublished data may exist.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound (DDC-01-163).

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the kinase of interest.

-

Principle: Measurement of the enzymatic activity of purified kinase in the presence of varying concentrations of the inhibitor.

-

Procedure:

-

Recombinant EGFR mutant protein (e.g., L858R/T790M) is incubated with a peptide substrate and ATP in a reaction buffer.

-

This compound (DDC-01-163) is added at a range of concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay (Ba/F3 Cells)

This cell-based assay assesses the effect of the compound on the proliferation and survival of cells that are dependent on the target kinase for growth.

-

Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival. When transfected with a constitutively active kinase like a mutant EGFR, these cells become IL-3 independent and rely on the activity of the transfected kinase for proliferation. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.[5][6]

-

Procedure:

-

Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., L858R/T790M) are seeded in 96-well plates in IL-3-free medium.[5]

-

The cells are treated with a serial dilution of this compound (DDC-01-163).

-

After a 72-hour incubation period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[5]

-

Luminescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Western Blotting for EGFR Degradation

This assay is used to directly visualize and quantify the degradation of the target protein induced by the PROTAC.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

-

Procedure:

-

Cells expressing the target EGFR mutant are treated with this compound (DDC-01-163) for various time points.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for EGFR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of EGFR degradation.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound (DDC-01-163).

Caption: Simplified EGFR Signaling Pathway.

Caption: Mechanism of Action of this compound (DDC-01-163).

Caption: Workflow for Cell Viability Assay.

Conclusion

This compound (DDC-01-163) is a highly selective, allosteric degrader of mutant EGFR. Its potency against clinically relevant resistance mutations, coupled with its high selectivity over wild-type EGFR, underscores its potential as a therapeutic agent in non-small cell lung cancer and other EGFR-driven malignancies. The experimental protocols provided herein offer a basis for the further investigation and characterization of this and similar compounds. A comprehensive kinome-wide selectivity screen would further elucidate its off-target profile and contribute to a more complete understanding of its mechanism of action and potential for clinical development.

References

- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DDC-01-163 | EGFR PROTAC | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]

An In-depth Technical Guide to a Third-Generation EGFR Inhibitor: Osimertinib

Disclaimer: Initial searches for a compound specifically named "Egfr-IN-63" did not yield any publicly available information. This designation may correspond to an internal, unpublished, or incorrectly labeled compound. To fulfill the core requirements of the request for a detailed technical guide on an Epidermal Growth Factor Receptor (EGFR) inhibitor, this whitepaper will focus on Osimertinib (AZD9291) , a well-documented and clinically significant third-generation EGFR inhibitor. The information and experimental protocols provided for Osimertinib are intended to serve as a representative example of the in-depth technical data available for such compounds.

Introduction to Osimertinib

Osimertinib (marketed as Tagrisso™) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][4][5] A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is intended to reduce toxicity.[1][6][7]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[8] It is typically supplied as a mesylate salt.[8]

Chemical Structure

The chemical structure of Osimertinib is provided below:

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[8]

A 2D chemical structure image would be placed here in a full whitepaper.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative properties of Osimertinib is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C28H33N7O2 | [8] |

| Molar Mass | 499.619 g·mol−1 | [8] |

| Water Solubility | 0.0224 mg/mL | [2] |

| LogP | 4.47 | [2] |

| pKa (Strongest Basic) | 8.87 | [2] |

| Absolute Bioavailability | 70% (90% CI 67, 73) | [9] |

| Plasma Protein Binding | 95% | [2] |

| Apparent Volume of Distribution (Vss/F) | 918 L | [2][9] |

| Apparent Plasma Clearance | 14.3 L/h | [2][9] |

| Elimination Half-life | Approximately 48 hours | [2][8] |

| Time to Peak Plasma Concentration (Tmax) | Median of 6 hours | [2][9] |

| Metabolism | Primarily via CYP3A4 and CYP3A5 | [2][9] |

| Excretion | Primarily in feces (68%) and to a lesser extent in urine (14%) | [2][8] |

Mechanism of Action and Signaling Pathway

Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][6] This action blocks the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[6][10]

Its selectivity for sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR, is a hallmark of its third-generation status.[1][] In vitro studies have shown that Osimertinib inhibits EGFR phosphorylation in cell lines with T790M mutations with a mean IC50 of less than 15 nM, while having a significantly lower potency against wild-type EGFR (mean IC50: 480–1865 nM).[1]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Cell-Based)

This protocol provides a representative method for determining the inhibitory activity (IC50) of a compound like Osimertinib on EGFR phosphorylation in a cellular context.

Objective: To measure the concentration-dependent inhibition of EGFR autophosphorylation by Osimertinib in a human cancer cell line harboring a relevant EGFR mutation (e.g., H1975 cells, which express L858R/T790M mutant EGFR).

Materials:

-

H1975 non-small cell lung cancer (NSCLC) cell line

-

Growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Plate H1975 cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

-

Compound Treatment: Prepare serial dilutions of Osimertinib in growth medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant (e.g., <0.1%). Replace the medium in the wells with the medium containing the various concentrations of Osimertinib or vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours).[13]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the subsequent steps.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.

-

Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.

-

Plot the normalized phospho-EGFR signal against the logarithm of the Osimertinib concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the phospho-EGFR signal by 50%.

-

Synthesis Overview

The synthesis of Osimertinib is a multi-step process.[14][15] One reported route involves the coupling of key intermediates, such as a substituted aniline derivative with a pyrimidine moiety, followed by the introduction of the acrylamide group which is crucial for its covalent binding mechanism.[16] For example, a common synthetic strategy involves the SNAr reaction of a nitroaniline with a dichloropyrimidine, followed by further substitutions, nitro group reduction, and final acylation to yield Osimertinib.[16] The process requires careful control of reaction conditions to achieve high purity and yield.[14][17]

Conclusion

Osimertinib is a potent and selective third-generation EGFR inhibitor that has significantly advanced the treatment of EGFR-mutated non-small cell lung cancer, particularly in cases with the T790M resistance mutation. Its mechanism of action, involving the irreversible covalent inhibition of mutant EGFR, provides a clear rationale for its clinical efficacy. The experimental protocols and data presented in this guide offer a technical overview of the characterization of such targeted therapeutic agents, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Osimertinib - Wikipedia [en.wikipedia.org]

- 9. tga.gov.au [tga.gov.au]

- 10. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 16. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Discovery and Synthesis of a Novel EGFR Degrader: A Technical Overview

Please Note: An initial search for the specific compound "Egfr-IN-63" did not yield any publicly available information. It is possible that this is an internal development name, a novel compound not yet published, or a misnomer. This technical guide will therefore focus on a well-characterized and publicly documented selective Epidermal Growth Factor Receptor (EGFR) degrader, Compound 6 (MS39) , as a representative example to fulfill the user's request for an in-depth guide on the discovery and synthesis of such a molecule.

Introduction: Targeting EGFR with Bifunctional Degraders

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small-cell lung cancer (NSCLC).[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations has limited their long-term effectiveness.[3]

To overcome these limitations, a new class of therapeutic agents known as bifunctional small-molecule degraders has been developed. These molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than simply inhibiting its enzymatic activity. This guide focuses on the discovery, synthesis, and mechanism of action of a potent and selective EGFR degrader, herein referred to by its research designation, Compound 6 (also known as MS39).[5]

Compound 6 is a bifunctional molecule that links a high-affinity EGFR ligand (based on gefitinib) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding facilitates the formation of a ternary complex between EGFR, Compound 6, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[5]

Quantitative Biological Data

The biological activity of Compound 6 was assessed through various biochemical and cellular assays to determine its potency and selectivity in degrading mutant EGFR. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Degradation and Proliferation Inhibition in NSCLC Cell Lines

| Cell Line | EGFR Genotype | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |

| PC-9 | Exon 19 del | 10 | >95 | 8.5 |

| HCC827 | Exon 19 del | 15 | >95 | 12.3 |

| H3255 | L858R | 25 | >90 | 22.1 |

| H1975 | L858R, T790M | >1000 | <10 | >1000 |

| A431 | Wild-Type | >1000 | <10 | >1000 |

¹DC50: Concentration required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. ³IC50: Concentration required to inhibit cell proliferation by 50%.

Table 2: Selectivity Profile of Compound 6

| Target | Binding Affinity (Kd, nM) |

| EGFR (Wild-Type) | 85 |

| EGFR (Exon 19 del) | 5.2 |

| EGFR (L858R) | 7.8 |

| VHL | 150 |

Experimental Protocols

General Synthesis of Compound 6

The synthesis of Compound 6 involves a multi-step process culminating in the coupling of the EGFR-targeting moiety with the VHL E3 ligase ligand via a flexible linker. The general synthetic scheme is outlined below.

Workflow for the Synthesis of Compound 6

Caption: Synthetic workflow for Compound 6.

Step-by-step Synthesis:

-

Synthesis of the Gefitinib-based Warhead: A derivative of gefitinib is synthesized with a reactive functional group (e.g., a terminal alkyne or amine) on the solvent-exposed region to allow for linker attachment without compromising EGFR binding.

-

Synthesis of the Linker: A polyethylene glycol (PEG)-based linker of optimized length is synthesized with complementary reactive groups at each end.

-

Synthesis of the VHL Ligand: The VHL E3 ligase ligand is synthesized based on known scaffolds, also incorporating a reactive functional group for linker conjugation.

-

Conjugation: The gefitinib-based warhead is first reacted with one end of the bifunctional linker. The resulting intermediate is then purified.

-

Final Coupling: The purified intermediate is then reacted with the functionalized VHL ligand to yield the final product, Compound 6. Purification is typically achieved by reverse-phase high-performance liquid chromatography (HPLC).[5]

Western Blotting for EGFR Degradation

-

Cell Culture and Treatment: NSCLC cells (e.g., PC-9) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of Compound 6 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for EGFR. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Compound 6 for 72 hours.

-

Viability Measurement:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at 570 nm.

-

CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a plate reader.

-

-

Data Analysis: The results are normalized to the vehicle-treated control wells, and the IC50 values are calculated using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Compound 6 induces the degradation of EGFR, thereby inhibiting its downstream signaling pathways that are critical for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR Signaling and Inhibition by Compound 6

Caption: Mechanism of action of Compound 6.

Upon binding to both EGFR and the VHL E3 ligase, Compound 6 facilitates the formation of a ternary complex. This proximity induces the VHL-mediated polyubiquitination of EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR effectively shuts down the downstream signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.[5]

Conclusion

Compound 6 (MS39) represents a promising therapeutic agent that leverages the PROTAC technology to induce the selective degradation of mutant EGFR.[5] Its potent and selective activity in preclinical models highlights the potential of this approach to overcome the limitations of traditional EGFR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation and development of such degraders may offer new and effective treatment options for patients with EGFR-driven malignancies.

References

In Vitro Activity of Egfr-IN-63 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding Egfr-IN-63. A comprehensive search did not yield a primary peer-reviewed publication or patent detailing the in vitro studies of this compound. The data presented here is primarily sourced from chemical supplier databases and should be considered preliminary. Detailed experimental protocols and a broader scope of in vitro activity data are not available in the public domain at this time.

Executive Summary

This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Available data indicates its potency against EGFR and its anti-proliferative effects on the MCF-7 breast cancer cell line. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest at the G2/M phase. This document provides a concise overview of the known in vitro activity of this compound, a representative experimental protocol, and a generalized view of the targeted signaling pathway.

Quantitative In Vitro Activity

The currently available quantitative data for the in vitro activity of this compound is limited to its inhibitory concentration (IC50) against EGFR and the MCF-7 cancer cell line.

| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| EGFR | Kinase Assay | 0.096 | [1][2][3] |

| MCF-7 | Cell Viability | 2.49 | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. Below is a representative, generalized protocol for determining the IC50 of a compound on a cancer cell line using a standard MTT assay. This is a hypothetical protocol and may not reflect the actual methods used for generating the data on this compound.

Protocol: Cell Viability (MTT) Assay

-

Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

This compound is an inhibitor of EGFR. The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound is expected to disrupt these pathways.

References

- 1. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of EGFR Inhibition on Downstream Signaling: A Technical Overview

Disclaimer: Information regarding the specific inhibitor "Egfr-IN-63" is not available in the public domain or scientific literature based on the conducted search. Therefore, this guide provides a comprehensive overview of the effects of Epidermal Growth Factor Receptor (EGFR) inhibition on its primary downstream signaling pathways, which would be the anticipated mechanism of action for any EGFR inhibitor.

Introduction to EGFR and Its Role in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[1] Dysregulation of EGFR signaling is implicated in the pathogenesis of various diseases, including a wide range of cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The most well-characterized of these pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][3]

Core Downstream Signaling Pathways Affected by EGFR Inhibition

Inhibition of EGFR, whether by small molecule tyrosine kinase inhibitors (TKIs) or monoclonal antibodies, aims to abrogate the activation of these critical downstream pathways, thereby impeding tumor growth and survival.

The RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation and differentiation.

-

Activation: Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor. Grb2, in turn, recruits the guanine nucleotide exchange factor SOS, which activates the small G-protein RAS. Activated RAS (RAS-GTP) initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK).

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Jun, c-Fos, and c-Myc, leading to the expression of genes involved in cell cycle progression and proliferation.[2]

-

Effect of EGFR Inhibition: An effective EGFR inhibitor would prevent the initial phosphorylation of the receptor, thereby blocking the recruitment of Grb2 and the subsequent activation of the entire RAS-RAF-MEK-ERK cascade. This would lead to decreased proliferation and cell cycle arrest.

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling cascade.

The PI3K-AKT-mTOR Pathway

This pathway is a critical regulator of cell survival, growth, and metabolism.

-

Activation: Phosphorylated EGFR recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).

-

Downstream Effects: Activated AKT has numerous downstream targets. It promotes cell survival by inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic proteins like Bcl-2. AKT also activates mTOR, a key regulator of protein synthesis and cell growth.

-

Effect of EGFR Inhibition: Inhibition of EGFR prevents the activation of PI3K, leading to reduced levels of PIP3 and consequently, decreased activation of AKT and mTOR. This results in the induction of apoptosis and inhibition of cell growth.

Caption: The PI3K-AKT-mTOR signaling cascade.

The JAK-STAT Pathway

This pathway is involved in cell proliferation, differentiation, and immune responses.

-

Activation: Upon ligand binding, EGFR can associate with and activate Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

Downstream Effects: Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers act as transcription factors, regulating the expression of genes involved in cell survival and proliferation.[2]

-

Effect of EGFR Inhibition: EGFR inhibition would prevent the activation of JAKs and the subsequent phosphorylation and activation of STATs, leading to a reduction in the transcription of STAT-target genes.

Caption: The JAK-STAT signaling cascade.

Quantitative Data Presentation

As no specific data for "this compound" is available, a generalized table structure for presenting quantitative data on an EGFR inhibitor's effect is provided below. This table would typically be populated with IC50 (half-maximal inhibitory concentration) or similar values.

Table 1: Hypothetical Inhibitory Activity of an EGFR Inhibitor

| Target Protein | Assay Type | IC50 (nM) |

| EGFR (wild-type) | Kinase Assay | Value |

| EGFR (mutant) | Kinase Assay | Value |

| p-EGFR (cellular) | Western Blot | Value |

| p-AKT (cellular) | Western Blot | Value |

| p-ERK (cellular) | Western Blot | Value |

| A431 (cell line) | Cell Viability | Value |

| NCI-H1975 (cell line) | Cell Viability | Value |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of an EGFR inhibitor on downstream signaling pathways.

Western Blotting for Phosphorylated Proteins

Objective: To determine the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins (e.g., EGFR, AKT, ERK).

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates and allow them to adhere overnight. The following day, starve the cells in serum-free media for 24 hours. Pre-treat the cells with various concentrations of the EGFR inhibitor for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of EGFR.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Inhibitor Addition: Add a range of concentrations of the EGFR inhibitor to the wells. Include a positive control (a known EGFR inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of the EGFR inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A431, NCI-H1975) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.

-

Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.

-

Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Caption: A typical workflow for characterizing an EGFR inhibitor.

Conclusion

While specific data on "this compound" is not available, this guide outlines the fundamental principles of EGFR signaling and the expected consequences of its inhibition. An effective EGFR inhibitor would be anticipated to block the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, leading to reduced cell proliferation and survival. The experimental protocols described herein represent the standard methodologies used to confirm these effects and quantify the potency of such an inhibitor. Any further investigation into a novel EGFR inhibitor would necessitate the generation of specific data using these and similar experimental approaches.

References

- 1. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Egfr-IN-63

Disclaimer: Publicly available information on Egfr-IN-63 is limited. This document summarizes the existing data from chemical suppliers and databases. No peer-reviewed publications detailing the pharmacokinetics or comprehensive pharmacodynamics of this compound were identified. Therefore, critical information regarding its absorption, distribution, metabolism, excretion, and detailed experimental protocols are not available.

Core Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 2414635-72-4 |

| Chemical Name | 4-Quinazolinamine, N-2-benzothiazolyl-6-bromo-2-(3-pyridinyl)- |

| Molecular Formula | C20H12BrN5S |

| Molecular Weight | 434.31 g/mol |

Pharmacodynamics

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its pharmacodynamic effects have been characterized primarily through in vitro assays.

In Vitro Potency

The inhibitory activity of this compound has been quantified against both the isolated EGFR enzyme and a cancer cell line.

| Assay | IC50 (µM) |

| EGFR Inhibition | 0.096 |

| MCF-7 Cell Line | 2.49 |

Cellular Effects in MCF-7 Cells

Treatment of the MCF-7 breast cancer cell line with this compound has been shown to induce cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.

-

Apoptosis: The compound induces apoptosis, with a notable increase in the pre-G1 apoptotic cell population.

Pharmacokinetics

There is no publicly available information on the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been reported in the available literature.

Experimental Protocols

Detailed experimental protocols for the cited in vitro assays are not available in the public domain. The following represents a generalized workflow for the types of experiments likely conducted.

Hypothetical Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro evaluation of an EGFR inhibitor.

Signaling Pathway

This compound is proposed to act by inhibiting the EGFR signaling pathway. The diagram below illustrates the canonical EGFR pathway and the putative point of inhibition by this compound.

EGFR Signaling Pathway and Point of Inhibition

Caption: The EGFR signaling pathway and the inhibitory action of this compound.

Egfr-IN-63: An In-Depth Technical Guide on a Novel EGFR Inhibitor

Notice: Information regarding a specific molecule designated "Egfr-IN-63" is not available in the public domain, including scientific literature, chemical databases, or patent filings as of November 2025. The following guide is a template outlining the requested in-depth technical information that would be provided if data on "this compound" were accessible. This structure is based on standard documentation for novel therapeutic compounds in the field of oncology and drug development.

Executive Summary

This section would typically provide a high-level overview of this compound, including its classification as an Epidermal Growth Factor Receptor (EGFR) inhibitor, its proposed mechanism of action, and its specificity for certain EGFR mutations. It would summarize the key findings from preclinical studies, highlighting its potential as a therapeutic agent for cancers driven by these specific mutations.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1] Targeted therapies, specifically tyrosine kinase inhibitors (TKIs), have been developed to block the signaling pathways activated by these aberrant EGFR proteins.[2] This guide would focus on a novel, putative inhibitor, "this compound," and its specific interactions with mutated EGFR.

This compound: Mechanism of Action and Specificity

This core section would detail the molecular interactions of this compound with its target.

Targeting of Specific EGFR Mutations

Quantitative data on the inhibitory activity of this compound against a panel of EGFR mutations would be presented here. This would include, but not be limited to:

-

Common sensitizing mutations: Exon 19 deletions and the L858R point mutation in exon 21.

-

Resistance mutations: Such as the T790M "gatekeeper" mutation.

-

Less common mutations: Including insertions in exon 20 and other point mutations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound against various EGFR Mutants

| EGFR Mutant | IC50 (nM) |

| Wild-Type EGFR | Data not available |

| Exon 19 Del | Data not available |

| L858R | Data not available |

| T790M | Data not available |

| Exon 20 Ins | Data not available |

| L858R/T790M | Data not available |

Table 2: Cellular Potency of this compound in EGFR-Mutant Cancer Cell Lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | Exon 19 Del | Data not available |

| H1975 | L858R/T790M | Data not available |

| HCC827 | Exon 19 Del | Data not available |

| A549 | Wild-Type | Data not available |

Signaling Pathway Inhibition

This compound would be expected to inhibit downstream signaling pathways that are constitutively activated by EGFR mutations. A diagram illustrating this inhibition would be provided.

Caption: Inhibition of EGFR Signaling by this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments that would be cited in a technical guide for a novel inhibitor.

In Vitro Kinase Assays

A detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase domains would be outlined. This would typically involve a luminescent kinase assay platform.

Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Proliferation Assays

The methodology for assessing the anti-proliferative effect of this compound on cancer cell lines would be described. This commonly involves assays such as the MTT or CellTiter-Glo® assay.

Western Blot Analysis

This protocol would detail the steps to confirm the inhibition of EGFR phosphorylation and downstream signaling molecules (e.g., p-AKT, p-ERK) in cells treated with this compound.

In Vivo Efficacy Studies

Should data be available, this section would describe the design of animal model studies, typically using xenografts of human cancer cell lines in immunocompromised mice, to evaluate the anti-tumor efficacy of this compound.

Preclinical Pharmacokinetics and Safety Profile

Information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as any available toxicology data, would be presented in this section.

Conclusion and Future Directions

This final section would summarize the key attributes of this compound based on the hypothetical data and discuss its potential for further development as a clinical candidate. It would also outline future research directions, such as combination studies and the investigation of resistance mechanisms.

Disclaimer: As "this compound" is not a recognized compound in publicly available scientific literature, the content of this guide is illustrative. The tables contain no real data, and the diagrams represent generalized pathways and workflows for a typical EGFR inhibitor.

References

- 1. EGFR-tyrosine kinase inhibitor treatment in a patient with advanced non-small cell lung cancer and concurrent exon 19 and 21 EGFR mutations: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming EGFR TKI Resistance in Non-Small Cell Lung Cancer: A Technical Guide

Disclaimer

The following technical guide is provided for informational purposes only and is based on publicly available information regarding EGFR TKI resistance. As of the last update, there is no publicly available scientific literature or data specifically identifying a compound designated "Egfr-IN-63". Therefore, this document will address the core topic of overcoming EGFR TKI resistance by referencing established mechanisms and therapeutic strategies. The experimental data and protocols provided are representative of the field and are intended to serve as a guide for researchers and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[1][2] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, offer significant clinical benefits; however, the majority of patients eventually develop acquired resistance, leading to disease progression.[3] The most common mechanism of resistance to these earlier generation TKIs is the acquisition of a secondary mutation in the EGFR gene, T790M, which accounts for approximately 50-60% of cases.[3][4]

Third-generation TKIs, most notably osimertinib, were developed to be effective against tumors with the T790M mutation.[1][5] While osimertinib is now a standard first-line treatment for EGFR-mutated NSCLC, resistance to it inevitably emerges through various mechanisms.[1][6] These include on-target EGFR mutations like C797S, as well as off-target mechanisms such as the activation of bypass signaling pathways (e.g., MET amplification) and histological transformation.[1][7] This evolving landscape of TKI resistance necessitates the development of next-generation inhibitors and novel therapeutic strategies.

This technical guide provides an in-depth overview of the mechanisms of TKI resistance and presents hypothetical data and experimental protocols for a theoretical fourth-generation EGFR inhibitor, herein referred to as "Investigational Compound-63," designed to overcome these resistance mechanisms.

Data Presentation: Preclinical Profile of a Novel EGFR TKI

The following tables summarize hypothetical preclinical data for "Investigational Compound-63," illustrating the desired profile of a next-generation EGFR TKI aimed at overcoming resistance to third-generation inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| EGFR Mutant | 1st Gen TKI (Gefitinib) | 3rd Gen TKI (Osimertinib) | Investigational Compound-63 |

| L858R | 8 | 15 | 10 |

| Del19 | 5 | 12 | 8 |

| L858R/T790M | >1000 | 1 | 5 |

| Del19/T790M | >1000 | 0.8 | 4 |

| L858R/T790M/C797S | >1000 | >1000 | 50 |

| Del19/T790M/C797S | >1000 | >1000 | 45 |

Table 2: In Vitro Cellular Proliferation Assay (IC50, nM)

| Cell Line | EGFR Status | 1st Gen TKI (Gefitinib) | 3rd Gen TKI (Osimertinib) | Investigational Compound-63 |

| PC-9 | Del19 | 10 | 20 | 15 |

| H1975 | L858R/T790M | >5000 | 50 | 30 |

| Ba/F3 | Del19/T790M/C797S | >5000 | >5000 | 150 |

| H3255 | L858R | 15 | 25 | 20 |

Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (%) |

| LU0382 | Del19 | Osimertinib (25 mg/kg, QD) | 95 |

| LU0382 | Del19 | Investigational Compound-63 (50 mg/kg, QD) | 98 |

| LU0915 | Del19/T790M | Osimertinib (25 mg/kg, QD) | 90 |

| LU0915 | Del19/T790M | Investigational Compound-63 (50 mg/kg, QD) | 92 |

| LU1121 | Del19/T790M/C797S | Osimertinib (25 mg/kg, QD) | 10 |

| LU1121 | Del19/T790M/C797S | Investigational Compound-63 (50 mg/kg, QD) | 85 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel EGFR TKIs.

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against various EGFR mutant kinases.

Methodology:

-

Reagents and Materials: Recombinant human EGFR mutant proteins, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction in the presence of the test compound or DMSO control. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. f. Measure luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines with different EGFR mutation statuses.

Methodology:

-

Reagents and Materials: Cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), and a viability detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound or DMSO vehicle control. c. Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. d. Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. e. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells to determine the percent viability at each compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To investigate the effect of a test compound on the phosphorylation of EGFR and downstream signaling proteins.

Methodology:

-

Reagents and Materials: Cell lines, test compound, lysis buffer, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK), and secondary antibodies.

-

Procedure: a. Treat cells with the test compound at various concentrations for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Densitometry can be used to quantify the band intensities and determine the relative levels of protein phosphorylation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology:

-

Animals: Immunocompromised mice (e.g., nude or NSG mice).

-

Procedure: a. Subcutaneously implant tumor cells or patient-derived xenograft (PDX) fragments into the flanks of the mice. b. Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). c. Randomize the mice into treatment and vehicle control groups. d. Administer the test compound or vehicle control daily via the appropriate route (e.g., oral gavage). e. Measure tumor volume and body weight regularly.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor for any signs of toxicity.

Mandatory Visualizations

The following diagrams illustrate key concepts in EGFR signaling, TKI resistance, and the evaluation of novel inhibitors.

Caption: EGFR signaling pathway and points of TKI inhibition.

Caption: Preclinical evaluation workflow for a novel TKI.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Egfr-IN-63 in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Egfr-IN-63 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[3][4] this compound is anticipated to inhibit EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture assays.

Mechanism of Action

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[4][5] These pathways are central to promoting cell proliferation, survival, and metastasis.[5] this compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signaling events.

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) |

| A431 | Skin Squamous Carcinoma | Wild-Type (Amplified) | 15 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |

| HCC827 | Non-Small Cell Lung Cancer | delE746-A750 Mutant | 25 |

| SW620 | Colorectal Adenocarcinoma | Wild-Type (Low Expression) | >10,000 |

Table 2: Effect of this compound on EGFR Phosphorylation

| Cell Line | Treatment (100 nM) | p-EGFR (Tyr1068) Inhibition (%) |

| A431 | This compound | 95 |

| NCI-H1975 | This compound | 88 |

| HCC827 | This compound | 92 |

| SW620 | This compound | 10 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, HCC827, SW620)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Western Blot Analysis of EGFR Phosphorylation

This protocol assesses the ability of this compound to inhibit EGFR phosphorylation and downstream signaling.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Serum-free medium

-

This compound stock solution

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or loading control.

Experimental Workflow Diagram

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. EGFR interactive pathway | Abcam [abcam.com]

- 5. ClinPGx [clinpgx.org]

Application Notes and Protocols: Erlotinib in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in preclinical mouse xenograft models of non-small cell lung cancer (NSCLC). This document includes a summary of Erlotinib's mechanism of action, preclinical efficacy data, and detailed protocols for conducting in vivo studies to evaluate its anti-tumor activity. The provided information is intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy of EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). Erlotinib is a small molecule inhibitor that targets the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.[3] Preclinical evaluation of EGFR inhibitors like Erlotinib in mouse xenograft models is a critical step in the drug development process.

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to promoting cell proliferation and survival.[3] Erlotinib competitively inhibits the ATP binding to the EGFR tyrosine kinase domain, thus preventing its activation and the subsequent activation of these downstream pathways.

Preclinical Efficacy of Erlotinib in Mouse Xenograft Models

Erlotinib has demonstrated significant anti-tumor activity in various NSCLC xenograft models. The efficacy is often dose-dependent and can be influenced by the EGFR mutation status of the implanted tumor cells.

| Cell Line | Mouse Strain | Erlotinib Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| H460a | Athymic Nude | 100 mg/kg | Oral Gavage | Daily | 71 | [4] |

| A549 | Athymic Nude | 100 mg/kg | Oral Gavage | Daily | 93 | [4] |

| H460a | Athymic Nude | 25 mg/kg | Oral Gavage | Daily | Suboptimal | [4] |

| A549 | Athymic Nude | 25 mg/kg | Oral Gavage | Daily | Suboptimal | [4] |

| SPC-A-1 | BALB/c Nude | 4, 12.5, or 50 mg/kg | Oral Gavage | Single Dose | Dose-dependent pEGFR inhibition | [5][6][7] |

| HCC827 | N/A | 30 mg/kg | Oral Gavage | Daily | Significant | [8] |

| HCC827 | N/A | 200 mg/kg | Oral Gavage | Every other day | Significant, prolonged progression-free survival | [8] |

| PC9 | N/A | 30 mg/kg | Oral Gavage | Daily | Significant | [8] |

| PC9 | N/A | 200 mg/kg | Oral Gavage | Every other day | Significant, prolonged progression-free survival | [8] |

| Lewis Lung Cancer | N/A | 15, 30, 60 mg/kg | Oral Gavage | Daily for 20 days | Significant | [9] |

| BxPC-3 (Pancreatic) | BALB/c Nude | 100 mg/kg | Oral Gavage | Daily for 4 weeks | 74.5 | [10] |

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Cell Line Maintenance: Culture human NSCLC cell lines (e.g., A549, H460a, HCC827, PC9) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.[11] Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Cell Viability and Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a trypan blue exclusion assay to determine cell viability. Count the viable cells using a hemocytometer.

-

Preparation of Cell Suspension for Injection: Adjust the cell concentration to the desired density (e.g., 3 x 10^6 cells in 100-200 µL of sterile PBS or a 1:1 mixture of PBS and Matrigel).[11][12] Keep the cell suspension on ice until injection.

Mouse Xenograft Model Establishment

-

Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 4-6 weeks of age.[12]

-

Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before any experimental procedures.[11]

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane).

-

Clean the injection site (typically the flank) with 70% ethanol.

-

Inject the prepared cell suspension subcutaneously using a 27- or 30-gauge needle.[11]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.[12]

-

Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .[11]

-

Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[13]

-

Erlotinib Administration

-

Drug Formulation: Prepare Erlotinib for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

-

Dosage and Schedule: Based on the experimental design, administer the appropriate dose of Erlotinib (e.g., 25, 50, 100 mg/kg) via oral gavage.[4][5][10] The dosing schedule can be daily or intermittent (e.g., every other day).[8]

-

Control Group: The control group should receive the vehicle only, following the same administration route and schedule as the treatment groups.

Efficacy Evaluation and Endpoint

-

Tumor Volume Measurement: Continue to measure tumor volumes regularly throughout the study.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Criteria: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment period.

-

Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the levels of phosphorylated EGFR (pEGFR) and downstream signaling proteins, or immunohistochemistry (IHC) to evaluate biomarkers of proliferation and apoptosis.[5][12]

Conclusion

Erlotinib is a well-characterized EGFR inhibitor with proven preclinical efficacy in mouse xenograft models of NSCLC. The provided protocols and data serve as a valuable resource for researchers investigating the anti-tumor activity of EGFR-targeted therapies. Careful experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining reliable and reproducible results. These preclinical studies are essential for advancing our understanding of EGFR-targeted therapies and for the development of new and improved cancer treatments.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]

- 10. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 12. Mouse xenograft tumor model [bio-protocol.org]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols for Determining the Effect of EGFR-IN-63 on EGFR Phosphorylation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a critical target for anti-cancer therapies.

EGFR-IN-63 is a novel small molecule inhibitor designed to target EGFR. The following protocol provides a detailed methodology to assess the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in a cellular context using Western blotting. This technique allows for the specific detection and semi-quantitative analysis of the phosphorylated, active form of EGFR, thereby providing a direct measure of the inhibitor's efficacy.

Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization and the activation of its intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, which then serve as docking sites for various signaling proteins, propagating the signal downstream. EGFR inhibitors, like this compound, typically function by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

References

Application Notes and Protocols for Cell Viability Assays with EGFR-IN-63

These application notes provide detailed protocols for assessing the effect of EGFR-IN-63 on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic laboratory techniques.

Introduction

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.096 µM.[1][2] It has demonstrated anticancer activity in various cell lines, including the MCF-7 breast cancer cell line, where it exhibits an IC50 of 2.49 µM.[1][2] this compound induces apoptosis and causes cell cycle arrest at the G2/M phase in MCF-7 cells.[2] Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of compounds like this compound. The MTT and CellTiter-Glo® assays are widely used methods to assess cell viability and proliferation.

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. This compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals and leading to reduced cell viability and induction of apoptosis.

Data Presentation

The following table summarizes the known inhibitory concentrations of this compound.

| Target | Cell Line | Assay | IC50 | Reference |

| EGFR | - | Enzymatic Assay | 0.096 µM | [1][2] |

| MCF-7 cells | MCF-7 | Cell Viability | 2.49 µM | [1][2] |

Note: The specific cell viability assay used to determine the IC50 in MCF-7 cells is not specified in the available literature. The following protocols for MTT and CellTiter-Glo® are standard methods that can be adapted for use with this compound.

Mandatory Visualizations

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

-

This compound

-

Cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-